2-Chloro-4-(4-methoxyphenyl)pyridine
Overview
Description
2-Chloro-4-(4-methoxyphenyl)pyridine is a chemical compound . It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The theoretical chemical shifts of the compound were performed in chloroform using the GIAO method .Chemical Reactions Analysis
This compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Scientific Research Applications
Corrosion Inhibition
2-Chloro-4-(4-methoxyphenyl)pyridine and its derivatives have been studied for their potential as corrosion inhibitors. Ansari, Quraishi, and Singh (2015) conducted a study on pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP), examining their effects on steel corrosion in hydrochloric acid. Their research demonstrated significant inhibition efficiency, indicating the potential of these compounds in corrosion control (Ansari, Quraishi, & Singh, 2015).
Photophysics and Fluorescence
A study by Hagimori et al. (2019) explored the photophysical properties of 2-methoxy and 2-morpholino pyridine compounds, including their fluorescence in solution and solid states. This research is crucial in understanding the fluorescent characteristics of these compounds, which could have applications in photophysics and material sciences (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Structural and Spectroscopic Characterization
In 2016, Al‐Refai et al. conducted a comprehensive study on the molecular structure of a derivative of 2-methoxy-4-(4-methoxyphenyl)pyridine using spectroscopic methods and X-ray crystal analysis. This research provides detailed insight into the chemical structure and characteristics of these compounds, which is fundamental for their application in various fields of chemistry (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Insecticidal Properties
Bakhite et al. (2014) investigated the insecticidal properties of pyridine derivatives, such as sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate. Their findings show the potential of these compounds as effective insecticides, offering an alternative to conventional pest control methods (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticancer Properties
Vinayak et al. (2014) synthesized and characterized 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, assessing their anticancer properties. This research highlights the potential of these compounds in the development of new anticancer drugs (Vinayak, Sudha, Lalita, & Kumar, 2014).
Safety and Hazards
2-Chloro-4-(4-methoxyphenyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye damage. It may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMNDGQFLNLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702881 | |
Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914303-35-8 | |
Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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